molecular formula C10H13NO B166931 2-Amino-2-hydroxymethylindane CAS No. 136834-85-0

2-Amino-2-hydroxymethylindane

Cat. No. B166931
Key on ui cas rn: 136834-85-0
M. Wt: 163.22 g/mol
InChI Key: KWGNCGJHXQVIOE-UHFFFAOYSA-N
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Patent
US07745462B2

Procedure details

Lithium aluminium hydride (1 M solution in ether, 23.7 ml, 23.7 mmol) is added to a solution of 2-aminoindan-2-carboxylic acid (J. Med. Chem. 1991, 34, 3125; 2.26 g, 12.8 mmol) in ether (150 ml). The reaction is stirred for 2 hours at ambient temperature and quenched sequentially with water (0.9 ml), 2 M NaOH (0.9 ml) and further water (0.9 ml). MgSO4 is added and the resultant suspension is filtered. The filtrate is evaporated to afford (2-aminoindan-2-yl)methanol, MH+164.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1([C:17](O)=[O:18])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1>CCOCC>[NH2:7][C:8]1([CH2:17][OH:18])[CH2:9][C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:16]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
23.7 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2.26 g
Type
reactant
Smiles
NC1(CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched sequentially with water (0.9 ml), 2 M NaOH (0.9 ml) and further water (0.9 ml)
ADDITION
Type
ADDITION
Details
MgSO4 is added
FILTRATION
Type
FILTRATION
Details
the resultant suspension is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1(CC2=CC=CC=C2C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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